1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound with a molecular formula of C10H9ClF3NO. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety. It is a solid at room temperature and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-(trifluoromethyl)benzaldehyde.
Reaction with Chloropropanone: The benzaldehyde derivative is reacted with chloropropanone under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: Similar structure but lacks the chloropropanone moiety.
4-Amino-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the chloropropanone moiety.
1-(4-Amino-3-(trifluoromethyl)phenyl)-2-propanone: Similar structure but with a different substitution pattern on the propanone moiety.
Uniqueness
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of both the trifluoromethyl group and the chloropropanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H9ClF3NO |
---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(11)6-2-3-8(15)7(4-6)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
XDZNCYWNXFZBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.